Diprotin B

概要

説明

This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which are essential for insulin secretion . Diprotin B has garnered significant attention due to its potential therapeutic applications, particularly in the management of type 2 diabetes.

準備方法

Synthetic Routes and Reaction Conditions: Diprotin B can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

Resin Loading: The first amino acid, valine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, proline, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Repetition: The deprotection and coupling steps are repeated for the final amino acid, leucine.

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS or enzymatic synthesis using proteases. The enzymatic method utilizes specific proteases to catalyze the formation of peptide bonds between the amino acids, offering a more environmentally friendly and cost-effective approach .

化学反応の分析

Types of Reactions: Diprotin B primarily undergoes hydrolysis reactions catalyzed by DPP-IV. The enzyme cleaves the peptide bond between the proline and leucine residues, resulting in the formation of dipeptides and free amino acids .

Common Reagents and Conditions:

Hydrolysis: DPP-IV enzyme, physiological pH (7.4), and temperature (37°C).

Coupling Reagents: DIC and HOBt for peptide bond formation during synthesis.

Major Products:

Hydrolysis Products: Valine-Proline and Leucine.

科学的研究の応用

Diabetes Management

Research has established that Diprotin B and other DPP-IV inhibitors can significantly lower blood glucose levels in individuals with type 2 diabetes. A study indicated that peptides derived from food sources, including this compound, exhibit potent DPP-IV inhibitory activity, suggesting their potential use as natural alternatives to synthetic drugs for glycemic regulation .

Gastrointestinal Health

This compound's stability to gastrointestinal enzymes allows it to be bioavailable in humans. This characteristic makes it a candidate for developing functional foods aimed at improving gut health and metabolic functions. The presence of Pro-containing peptides like this compound in dietary sources could support gut microbiota balance and promote overall digestive health .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant DPP-IV inhibitory activity with an IC50 value comparable to other potent inhibitors . These studies often employ various methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, to understand how this compound interacts with the DPP-IV enzyme at a molecular level .

Case Studies

A notable case study involved the administration of a milk beverage enriched with lactotripeptides containing this compound. The results showed an increase in serum levels of bioactive peptides post-consumption, indicating that dietary intake of such peptides could enhance metabolic health and provide therapeutic benefits against diabetes .

Comparative Data Table

The following table summarizes key findings related to the efficacy of this compound compared to other DPP-IV inhibitors:

| Peptide | IC50 Value (mg/mL) | Source | Stability |

|---|---|---|---|

| This compound | 0.08 | Food-derived peptides | Stable to gastrointestinal enzymes |

| Sitagliptin | 0.02 | Synthetic | High |

| Saxagliptin | 0.05 | Synthetic | High |

作用機序

Diprotin B exerts its effects by inhibiting the activity of DPP-IV. The compound binds to the active site of the enzyme, preventing it from cleaving incretin hormones such as GLP-1 and GIP. This inhibition results in prolonged incretin activity, enhanced insulin secretion, and improved glucose homeostasis . The molecular targets involved include the active site residues of DPP-IV, which interact with the peptide backbone of this compound .

類似化合物との比較

- Diprotin A (Ile-Pro-Ile)

- VPW (Val-Pro-Trp)

- IPR (Ile-Pro-Arg)

- VPA (Val-Pro-Ala)

Diprotin B’s unique combination of amino acids and its specific inhibitory activity against DPP-IV make it a valuable compound for scientific research and therapeutic applications.

生物活性

Diprotin B, chemically known as Val-Pro-Leu, is a tripeptide that has garnered significant attention due to its biological activity as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound is primarily studied for its potential therapeutic effects in managing diabetes and possibly influencing emotional and motivational behaviors.

DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-IV, this compound can prolong the action of these hormones, leading to improved insulin secretion and blood glucose control. The structure of this compound, with its penultimate proline residue, makes it a substrate for DPP-IV, allowing it to competitively inhibit the enzyme's activity .

Inhibition Studies

Research has demonstrated that this compound exhibits competitive inhibition of DPP-IV. In various studies, it has been shown that the presence of proline at the second position in tripeptides is critical for achieving high levels of DPP-IV inhibition. For instance, comparative studies have indicated that the IC50 values for this compound range significantly, with some studies reporting values as low as 3.9 µM .

Table 1: DPP-IV Inhibition Potency of Various Tripeptides

| Tripeptide | IC50 (µM) |

|---|---|

| Diprotin A | 3.9 |

| This compound | 10.0 |

| Phe-Pro-Phe | 247.0 |

The above data illustrates that while both Diprotins A and B are effective inhibitors, Diprotin A is significantly more potent than this compound.

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of DPP-IV inhibitors like this compound in diabetes management. For example, patients with type 2 diabetes who were administered DPP-IV inhibitors showed improved glycemic control and reduced HbA1c levels over time . The role of these peptides in enhancing insulin secretion while reducing glucagon levels underscores their therapeutic value.

Moreover, ongoing research into the long-term effects of these inhibitors on emotional health suggests that they may have broader implications beyond glucose regulation. This is particularly relevant in populations at risk for mood disorders associated with metabolic syndrome .

特性

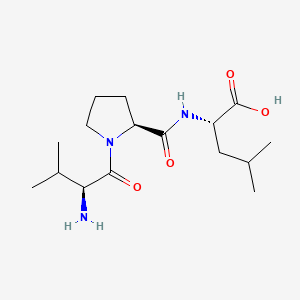

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O4/c1-9(2)8-11(16(22)23)18-14(20)12-6-5-7-19(12)15(21)13(17)10(3)4/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZRXLFOBFMDM-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920276 | |

| Record name | N-[Hydroxy(1-valylpyrrolidin-2-yl)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90614-49-6 | |

| Record name | L-Valyl-L-prolyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90614-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprotin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-valylpyrrolidin-2-yl)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diprotin B interact with its target, human dipeptidyl peptidase IV (hDPPIV), and what are the downstream effects of this interaction?

A1: this compound (Val-Pro-Leu) acts as a competitive inhibitor of hDPPIV, binding to the enzyme's active site. [, ] This binding prevents hDPPIV from interacting with and cleaving its natural substrates, such as incretin hormones like glucagon-like peptide-1 (GLP-1). [] Inhibiting hDPPIV leads to increased levels of GLP-1, which in turn can improve glycemic control by enhancing insulin secretion and suppressing glucagon release. []

Q2: How does the structure of this compound relate to its activity as an hDPPIV inhibitor? Are there any known structure-activity relationships (SAR)?

A3: Research indicates that the specific amino acid sequence of this compound is crucial for its interaction with hDPPIV. [] Studies comparing this compound (Val-Pro-Leu) with Diprotin A (Ile-Pro-Ile) show that the difference in their amino acid composition at the N-terminal (Valine vs. Isoleucine) contributes to their binding affinities and inhibitory potencies. [] This highlights the importance of specific residues in the peptide sequence for optimal interaction with the active site of hDPPIV.

Q3: Are there any other peptides known to inhibit hDPPIV? How does their inhibitory potency compare to that of this compound?

A4: Yes, several peptides have been identified as hDPPIV inhibitors. [] Diprotin A (Ile-Pro-Ile) is another well-known example. These peptides, including Ile-Pro, Leu-Pro, Val-Pro, and others, exhibit varying degrees of inhibitory potency against DP IV and SOD activity in T lymphocytes. [] Comparing their inhibitory potency requires further investigation under standardized conditions, as different studies utilize varying assay systems and parameters.

Q4: What analytical methods are commonly used to study this compound and its interaction with hDPPIV?

A5: Researchers utilize X-ray crystallography to determine the three-dimensional structures of hDPPIV in complex with inhibitors like this compound. [] This technique helps visualize the binding interactions at the molecular level. Additionally, enzyme kinetic assays using fluorogenic substrates, like Leu-Pro-AMC, are employed to assess the inhibitory potency of this compound and other peptides against hDPPIV. [] These assays quantify the rate of substrate hydrolysis in the presence and absence of inhibitors, providing insights into their mechanism of action and efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。